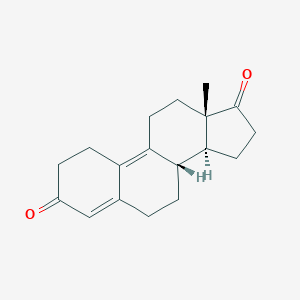

Estra-4,9-diene-3,17-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWZQKERRCPRZ-RYRKJORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199676, DTXSID40863499 | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5173-46-6, 13885-20-6 | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5173-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-4,9-diene-3,17-dione, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | estra-4,9-diene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Estra-4,9-diene-3,17-dione: From Synthesis to Biological Activity

Foreword

Estra-4,9-diene-3,17-dione, a synthetic steroid of the 19-nortestosterone group, holds a multifaceted identity in the scientific landscape.[1] It is recognized both as a crucial intermediate in the synthesis of significant pharmaceutical compounds and as a prohormone that has garnered attention in the realms of bodybuilding and doping control.[2][3] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, synthetic pathways, mechanism of action, metabolic fate, and analytical detection, offering a holistic perspective grounded in scientific integrity.

Core Chemical and Physical Identity

This compound, also known by synonyms such as Dienedione and 19-Norandrosta-4,9-diene-3,17-dione, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][4] Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 5173-46-6 | [2][4][5] |

| Molecular Formula | C₁₈H₂₂O₂ | [2][4][5] |

| Molecular Weight | 270.37 g/mol | [2][5][6] |

| IUPAC Name | (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | [4][7] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Melting Point | 131-144 °C | [2][9] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and methanol (slightly) | [8][9] |

The structure of this compound is characterized by a steroid backbone with ketone groups at the C3 and C17 positions and conjugated double bonds at the C4-C5 and C9-C10 positions.[4][8] This specific configuration contributes to its chemical reactivity and biological activity.

Synthesis and Chemical Transformations

The synthesis of this compound is a critical process, not only for its own applications but also because it serves as a key intermediate for other important steroids.

Established Synthetic Routes

Several methods have been developed for the construction of this compound. A notable approach involves a multi-step sequence starting from readily available precursors. For instance, a three-step synthesis from δ-Lactone has been reported with an overall yield of 23.4%.[10][11][12]

Experimental Protocol: Three-Step Synthesis from δ-Lactone [10][11]

-

Step 1: Grignard Reaction: δ-Lactone 1 is reacted with a Grignard reagent 2.

-

Step 2: Jones Oxidation: The crude product from the first step is treated with Jones reagent in acetone to yield precursor 4.[10][11]

-

Step 3: Domino Cyclization: Precursor 4 undergoes a domino cyclization reaction with an equimolar amount of piperidinium acetate at reflux in toluene to yield this compound.[10][11]

Another documented method involves the modification of the A-ring of an estrone nucleus.[2] This process includes the reduction of the aromatic A-ring, protection of the 9,11-double bond, and subsequent hydrolysis and rearrangement to form the estra-4,9-diene system.[2]

Key Chemical Transformations

This compound is a versatile molecule that can undergo various chemical transformations. A pivotal reaction is the alkylation at the C17 position. For example, reaction with sodium acetylide converts the 17-keto group into a 17α-ethynyl-17β-hydroxy group, a critical step in the synthesis of more complex steroid derivatives.[2]

This compound is a crucial intermediate in the synthesis of pharmaceuticals like Mifepristone and Ulipristal Acetate.[10][11]

Mechanism of Action and Biological Effects

This compound is considered a prohormone, meaning it converts to a more active compound in the body.[1]

Conversion to Dienolone

The primary mechanism of action involves its metabolic conversion to the active metabolite, dienolone (17-hydroxy-estra-4,9-dien-3-one).[1][2] This conversion occurs through the reduction of the 17-keto group to a hydroxyl group.[2] Dienolone has a higher binding affinity for the androgen receptor.[4]

Caption: Conversion of this compound to Dienolone and subsequent biological action.

Anabolic and Androgenic Effects

As an anabolic-androgenic steroid, this compound and its active metabolite, dienolone, can promote muscle growth and the development of male sexual characteristics.[13] These effects are mediated through the activation of the androgen receptor, which in turn modulates gene expression related to growth and metabolism.[4] Historically, it was marketed as a bodybuilding supplement for its purported ability to increase lean muscle mass and strength.[1][3][14]

Metabolism and Excretion

Understanding the metabolism of this compound is crucial for both therapeutic development and doping control.

Metabolic Pathways

In vitro studies have shown that the primary metabolic pathway is the reduction of the 17-keto group to form isomers of 17-hydroxy-estra-4,9-dien-3-one (dienolone).[2][15] Other less significant pathways include hydroxylation and reduction followed by hydroxylation.[15][16]

In horses, a major metabolite found in urine is dienedione-3-glucuronide, formed through glucuronidation at the 3-enol position, which increases water solubility for excretion.[4][17] Interestingly, recent studies have revealed that this compound is produced endogenously in entire male horses, which has significant implications for doping control in equine sports.[2][16][17]

Potential Side Effects and Safety Profile

The use of this compound is associated with potential adverse effects characteristic of anabolic-androgenic steroids.

Reported Side Effects May Include: [3][18]

-

Acne

-

Hair loss

-

Aggressiveness and irritability

-

Hormonal imbalances, potentially leading to gynecomastia in males and facial hair growth in females[18]

-

Liver toxicity with high doses or prolonged use[3]

-

Increased cardiovascular risks, such as elevated blood pressure and cholesterol levels[3]

Due to these potential health risks, its use as a supplement is not advised without medical supervision.

Research Applications and Analytical Detection

Research Applications

This compound serves as a valuable tool in several research areas:

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of drugs like mifepristone and dienogest.[2][4]

-

Metabolism Studies: It is used to investigate steroid metabolism and receptor interactions.[4][15]

-

Synthetic Chemistry: It acts as a building block for creating novel steroid derivatives with potential therapeutic applications.[4]

Analytical Detection

The detection of this compound and its metabolites is of high importance in anti-doping science. Advanced analytical techniques are employed for its identification and quantification in biological matrices.

Commonly Used Analytical Methods:

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and specific method for detecting the compound and its metabolites in urine and plasma.[2][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also used for the analysis of the substance and its derivatives.[2]

Legal and Regulatory Status

The regulatory status of this compound reflects concerns about its potential for misuse.

-

United States: It became a controlled substance on January 4, 2010, and is classified as a Schedule III anabolic steroid under the United States Controlled Substances Act.[1][13]

-

United Kingdom: It is recommended for control under the Misuse of Drugs Act 1971 as a Class C substance.[13]

-

World Anti-Doping Agency (WADA): It is prohibited in human sports as an anabolic-androgenic steroid.[2][19]

Conclusion

This compound is a compound of significant scientific interest, bridging the gap between pharmaceutical synthesis and sports doping control. Its unique chemical structure allows for its use as a versatile intermediate in drug manufacturing, while its biological activity as a prohormone has led to its regulation as a controlled substance. A thorough understanding of its synthesis, mechanism of action, metabolism, and analytical detection is essential for professionals in drug development, clinical research, and forensic analysis.

References

-

Wikipedia. (n.d.). Dienedione. Retrieved from [Link]

-

Ma, X.-Y., et al. (2018). A Three-Step Synthesis of this compound. Canadian Journal of Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). A three-step synthesis of this compound. Retrieved from [Link]

-

AnabolicMinds.com. (2007). This compound? Retrieved from [Link]

-

A-Bole. (n.d.). Dienedione CAS: 5173-46-6 - A Powerful Prohormone for Muscle Building and Fat Loss. Retrieved from [Link]

-

TSpace. (n.d.). A Three-Step Synthesis of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). A three-step synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dienedione. PubChem Compound Database. Retrieved from [Link]

-

Scarth, J. P., et al. (2011). Comparative in Vitro Metabolism of the 'Designer' Steroid this compound Between the Equine, Canine and Human: Identification of Target Metabolites for Use in Sports Doping Control. PubMed. Retrieved from [Link]

-

BioCrick. (n.d.). This compound | CAS:5173-46-6. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Dienedione. Retrieved from [Link]

-

Chem-Supply. (n.d.). This compound >95.0%. Retrieved from [Link]

-

Wikipedia. (n.d.). Dienolone. Retrieved from [Link]

-

Wikiwand. (n.d.). Dienedione. Retrieved from [Link]

-

GOV.UK. (2016). advice on this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Doping control of this compound in horses. Retrieved from [Link]

- Google Patents. (n.d.). CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione.

-

Ho, E. N., et al. (2024). Endogenous nature of this compound in entire male horses. PubMed. Retrieved from [Link]

-

PubMed. (2024). Doping control of this compound in horses. Retrieved from [Link]

-

Singh, A., & Yadav, S. (2017). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). PubMed. Retrieved from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

Sources

- 1. Dienedione - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound (EVT-340244) | 5173-46-6 [evitachem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Dienedione | C18H22O2 | CID 9835169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-Estra-4,9-diene-3,17-dione | LGC Standards [lgcstandards.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound CAS#: 5173-46-6 [amp.chemicalbook.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Comparative in vitro metabolism of the 'designer' steroid this compound between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Endogenous nature of this compound in entire male horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. anabolicminds.com [anabolicminds.com]

- 19. The Prohibited List | World Anti Doping Agency [wada-ama.org]

An In-Depth Technical Guide to the Mechanism of Action of Estra-4,9-diene-3,17-dione

Abstract

Estra-4,9-diene-3,17-dione, a synthetic steroid of the 19-nortestosterone group, has garnered significant interest within the scientific and drug development communities. Initially introduced to the bodybuilding supplement market, its potent anabolic and androgenic effects have led to its classification as a controlled substance and its prohibition in competitive sports.[1] This technical guide provides a comprehensive examination of the molecular mechanism of action of this compound, focusing on its role as a prohormone and the subsequent biological activities of its primary metabolite, dienolone. We will delve into its metabolic conversion, receptor binding affinity, downstream signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's pharmacological profile.

Introduction: Unveiling a Potent Anabolic Prohormone

This compound, also known as dienolone, is a synthetic, orally active anabolic-androgenic steroid (AAS) that has never been approved for medical use but has been illicitly used for performance enhancement.[1] Structurally, it is a derivative of 19-nortestosterone, placing it in the same family as other well-known AAS like nandrolone and trenbolone. It was often erroneously marketed as a prohormone to the veterinary steroid trenbolone.[1]

The core of this compound's mechanism of action lies in its identity as a prohormone . In its ingested form, it possesses limited biological activity. Its potent anabolic and androgenic effects are primarily attributed to its conversion in the body to the active metabolite, dienolone (estra-4,9-dien-17β-ol-3-one).[2] This guide will dissect this conversion and the subsequent interactions of dienolone with its target receptors.

Metabolic Activation: The Genesis of a Potent Androgen

The biological activity of this compound is unlocked through enzymatic conversion. The primary metabolic pathway involves the reduction of the 17-keto group to a 17β-hydroxyl group, yielding the active steroid dienolone.[3][4]

The Role of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

This critical conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[5] These enzymes are a group of oxidoreductases that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids.[5] In this specific case, 17β-HSD reduces the C17 ketone of this compound to a hydroxyl group, a structural change that dramatically increases its affinity for steroid hormone receptors.

Caption: Metabolic Conversion of this compound.

Receptor Binding and Activation: The Core Mechanism

The anabolic and androgenic effects of this compound are mediated by the binding of its active metabolite, dienolone, to and activation of the androgen receptor (AR) and, to a lesser extent, the progesterone receptor (PR) .

Androgen Receptor (AR) Binding and Signaling

Dienolone acts as an agonist to the androgen receptor, a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male secondary sexual characteristics and the growth of skeletal muscle. The binding of dienolone to the AR initiates a cascade of molecular events:

-

Ligand Binding and Conformational Change: Dienolone binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor.

-

Dissociation of Heat Shock Proteins (HSPs): The conformational change leads to the dissociation of heat shock proteins, which keep the receptor in an inactive state.

-

Nuclear Translocation and Dimerization: The activated AR-dienolone complex translocates to the nucleus and forms a homodimer with another activated AR molecule.

-

DNA Binding and Gene Transcription: The AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes responsible for anabolic and androgenic effects.

Caption: Androgen Receptor Signaling Pathway of Dienolone.

Progesterone Receptor (PR) Binding

Dienolone also exhibits binding affinity for the progesterone receptor. While its progestogenic activity is considered to be lower than its androgenic activity, this interaction can contribute to some of the observed side effects, such as potential impacts on mood and libido. The binding of dienolone to the PR can initiate a similar cascade of events as with the AR, leading to the transcription of progesterone-responsive genes.

Receptor Binding Affinity

| Compound | Androgen Receptor (AR) Affinity | Progesterone Receptor (PR) Affinity |

| Dienolone | Slightly lower than nandrolone[2][6] | Slightly lower than nandrolone[2][6] |

| Nandrolone | High | Moderate |

| Trenbolone | Similar to dienolone[2][6] | Several-fold higher than dienolone[2][6] |

Table 1: Comparative Receptor Binding Affinities.

A Wikipedia template on the relative binding affinities of various anabolic steroids provides the following percentages, which should be interpreted with caution due to the nature of the source:

| Compound | Relative AR Binding Affinity (%) | Relative PR Binding Affinity (%) |

| Dienolone | 134 | 17 |

| Nandrolone | 154-155 | 20 |

Table 2: Semi-Quantitative Relative Binding Affinities (Source: Wikipedia Template).[7]

Experimental Protocols for Characterization

To facilitate further research into the mechanism of action of this compound and its metabolite dienolone, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of dienolone for the androgen receptor.

Methodology:

-

Receptor Preparation:

-

Prepare a cytosol fraction containing the androgen receptor from a suitable source, such as the ventral prostate of male rats or from cell lines overexpressing the AR (e.g., LNCaP cells).

-

Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed to pellet cellular debris and obtain the cytosol (supernatant).

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).

-

Add increasing concentrations of unlabeled dienolone (the competitor).

-

Add a fixed amount of the prepared AR-containing cytosol to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the receptor-bound from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration through glass fiber filters.

-

Quantify the amount of bound radioligand in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of dienolone that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Androgen-Responsive Reporter Gene Assay

Objective: To assess the functional activity of dienolone as an AR agonist.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line that is responsive to androgens (e.g., PC-3 cells, which are AR-negative and can be co-transfected, or LNCaP cells, which endogenously express AR).

-

Co-transfect the cells with two plasmids:

-

An AR expression vector (if using AR-negative cells).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

-

-

Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, treat the cells with increasing concentrations of dienolone.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., DHT).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the logarithm of the dienolone concentration.

-

Determine the EC50 value, which is the concentration of dienolone that produces 50% of the maximal response.

-

In Vivo Hershberger Assay

Objective: To evaluate the anabolic and androgenic activity of this compound in a whole-animal model.

Methodology:

-

Animal Model:

-

Use peripubertal male rats, castrated at a specific age (e.g., 42 days).

-

Allow a post-castration period for the regression of androgen-dependent tissues.

-

-

Dosing:

-

Administer this compound daily for a set period (e.g., 10 consecutive days) via oral gavage or subcutaneous injection.

-

Include a vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate).

-

-

Tissue Collection and Analysis:

-

At the end of the dosing period, euthanize the animals.

-

Carefully dissect and weigh the following androgen-sensitive tissues:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands)

-

Levator ani-bulbocavernosus muscle (an indicator of anabolic activity)

-

Glans penis

-

Cowper's glands

-

-

-

Data Analysis:

-

Compare the weights of the androgen-sensitive tissues in the treated groups to the vehicle control group.

-

A statistically significant increase in tissue weights indicates androgenic and/or anabolic activity.

-

Conclusion

This compound serves as a potent prohormone, with its significant anabolic and androgenic effects being mediated by its primary metabolite, dienolone. The conversion, catalyzed by 17β-HSD, is a critical step in its mechanism of action. Dienolone exerts its biological effects through the activation of the androgen receptor and, to a lesser extent, the progesterone receptor, leading to the modulation of gene expression. A comprehensive understanding of its pharmacology, facilitated by the experimental protocols outlined in this guide, is essential for the scientific and drug development communities to fully characterize its properties and potential risks. Continued research, particularly in obtaining precise receptor binding affinities and elucidating the specific downstream gene targets of dienolone, will further refine our knowledge of this potent synthetic steroid.

References

-

Dienolone. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Scarth, J. P., et al. (2010). Comparative in vitro metabolism of the 'designer' steroid this compound between the equine, canine and human: identification of target metabolites for use in sports doping control. Steroids, 75(7), 578-587.

-

Dienolone. (n.d.). In WikiMed. Retrieved January 15, 2026, from [Link]

-

Template:Relative affinities of anabolic steroids and related steroids. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Comparative in vitro metabolism of the 'designer' steroid this compound between the equine, canine and human: Identification of target metabolites for use in sports doping control. (2010). ResearchGate. [Link]

- Bragato, R. M., et al. (2009).

- Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

- Poirier, D., et al. (2016). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. Cancers, 8(12), 114.

- Frijters, R., et al. (2010). Prednisolone-induced Differential Gene Expression in Mouse Liver Carrying Wild Type or a Dimerization-Defective Glucocorticoid Receptor. BMC Genomics, 11, 359.

-

Dienedione. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Toonen, E. J., et al. (2011). Prednisolone-induced changes in gene-expression profiles in healthy volunteers. Pharmacogenomics, 12(6), 839-853.

- Toth, M., & Zakar, T. (1982). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Journal of steroid biochemistry, 17(6), 653-660.

- Wong, C. C., et al. (2011). Corticosteroid-induced gene expression in allergen-challenged asthmatic subjects taking inhaled budesonide. British journal of pharmacology, 164(2b), 539-550.

-

17β-Hydroxysteroid dehydrogenase. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Brown, T. R., et al. (1984). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen insensitivity.

- van der Vies, J. (1985). Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions. Journal of steroid biochemistry, 23(3), 323-326.

- Ho, H. S., et al. (2024). Doping control of this compound in horses. Drug Testing and Analysis.

- Ganesan, K., & Rahman, S. (2022). Anabolic–androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 13, 1059431.

- Pecci, A., et al. (2004). Steroid hormones induce bcl-X gene expression through direct activation of distal promoter P4. The Journal of biological chemistry, 279(8), 6651-6658.

- Martin, L. J., & Tremblay, J. J. (2012). Epigenetic regulation of the expression of genes involved in steroid hormone biosynthesis and action. Gene, 508(2), 125-135.

- da Cunha, G. N. C., et al. (2024). Impacts of Anabolic-androgenic steroid supplementation on female health and offspring: Mechanisms, side effects, and medical perspectives. Biomedicine & Pharmacotherapy, 170, 116033.

Sources

- 1. Dienedione - Wikipedia [en.wikipedia.org]

- 2. Dienolone - Wikipedia [en.wikipedia.org]

- 3. Comparative in vitro metabolism of the 'designer' steroid this compound between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Dienolone [medbox.iiab.me]

- 7. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

Synthesis pathways for Estra-4,9-diene-3,17-dione

An In-depth Technical Guide to the Synthesis of Estra-4,9-diene-3,17-dione

Introduction

This compound, a synthetic steroid of the 19-nortestosterone group, serves as a pivotal advanced intermediate in the pharmaceutical industry.[1] Its unique dienone structure is the foundational backbone for the synthesis of several potent, fourth-generation progestins with significant therapeutic applications. Notably, it is a key precursor for drugs such as Dienogest, used in oral contraceptives and for treating endometriosis, as well as Mifepristone and Ulipristal Acetate.[2][3][4][5] The strategic importance of this intermediate has driven the development of various synthetic strategies, ranging from multi-step total syntheses to more concise, convergent routes.

This technical guide provides a comprehensive overview of the core synthetic pathways for this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also in-depth mechanistic insights and the strategic rationale behind key chemical transformations. We will explore a prominent total synthesis approach and discuss classical steroid modification routes, grounding the discussion in authoritative chemical principles.

Pathway 1: Convergent Total Synthesis via Domino Cyclization

A notably efficient and concise method for constructing this compound involves a three-step sequence starting from a commercially available δ-lactone.[2][4][6][7] This pathway is distinguished by its strategic use of a domino cyclization reaction to assemble the steroid's core in the final step, leading to an overall yield of approximately 23.4%.[2][4]

Scientific Rationale & Workflow

The logic of this synthesis is to build a linear precursor containing all the necessary carbon atoms and functionalities, which is then induced to cyclize into the complex tetracyclic steroid skeleton. This avoids the often lengthy and lower-yielding process of building each ring sequentially onto a pre-existing core.

Caption: Convergent three-step synthesis workflow.

Step 1: Grignard Reaction for Carbon Skeleton Assembly

The synthesis commences with the nucleophilic addition of a Grignard reagent to a δ-lactone.[1][2] This organometallic reaction is a classic and powerful tool for carbon-carbon bond formation. Here, it serves to open the lactone ring and attach the side chain that will ultimately form the A and B rings of the steroid.

-

Causality: The choice of the Grignard reagent is critical as it introduces the latent A-ring precursor. The reaction with the δ-lactone (which contains the future D-ring) effectively stitches together the two primary fragments of the final molecule in a single, high-yielding step.

Step 2: Oxidation to the Diketone Precursor

Following the Grignard reaction, the resulting crude intermediate alcohol (3) is oxidized without purification.[1] The Jones oxidation is the method of choice for this transformation.[2][4]

-

Expertise & Experience: The Jones reagent (chromic acid in acetone) is a robust and efficient oxidant for converting secondary alcohols to ketones. Its use here is advantageous because it is powerful enough to ensure complete conversion and is relatively straightforward to perform. The resulting diketone precursor (4) is now primed for the subsequent cyclization, as the two ketone functionalities will serve as the electrophilic sites for ring closure. The crude alcohol is used directly to maximize throughput and avoid purification losses of a potentially unstable intermediate.

Step 3: The Domino Cyclization Cascade

The final and most crucial transformation is a domino cyclization of the diketone precursor (4).[1][2] This step is typically catalyzed by piperidinium acetate at reflux in toluene.[2][4] This reaction cascade involves a sequence of intramolecular aldol condensations and dehydrations that efficiently construct the B and A rings of the steroid nucleus.

-

Trustworthiness: A domino or cascade reaction is inherently efficient as multiple bonds are formed in a single operation without isolating intermediates. This reduces waste, saves time, and can lead to higher overall yields. The specific conditions (piperidinium acetate catalyst, high temperature) are chosen to facilitate both the initial enamine/enolate formation and the subsequent dehydration steps that drive the reaction forward to form the thermodynamically stable conjugated dienone system.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Yield | Reference |

| 1 & 2 | Grignard Reaction & Jones Oxidation | Grignard Reagent (2), Jones Reagent | 72.6% (for two steps) | [2][4] |

| 3 | Domino Cyclization | Piperidinium Acetate, Toluene | 32.3% | [2][4] |

| Overall | - | - | 23.4% | [2][4] |

Experimental Protocol: Three-Step Synthesis

Materials:

-

δ-Lactone (1)

-

Grignard Reagent (2)

-

Tetrahydrofuran (THF), anhydrous

-

Jones Reagent (CrO₃, H₂SO₄, water)

-

Acetone

-

Piperidinium acetate

-

Toluene

Procedure:

-

Grignard Reaction:

-

To a solution of δ-lactone (1) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent (2) solution dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate alcohol (3).

-

-

Jones Oxidation:

-

Dissolve the crude alcohol (3) in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color will typically change from orange to a dark green/brown.

-

Continue stirring for 1-2 hours after the addition is complete.

-

Quench the excess oxidant by adding isopropanol until the orange color disappears.

-

Filter the mixture to remove chromium salts and concentrate the filtrate.

-

Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to yield the diketone precursor (4), which can be purified by column chromatography.[2][4]

-

-

Domino Cyclization:

-

Dissolve the purified diketone precursor (4) in toluene.

-

Add an equimolar amount of piperidinium acetate.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture, wash with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to afford this compound.[2][4]

-

Pathway 2: Synthesis from Aromatic A-Ring Precursors

A classic and historically significant approach to synthesizing 19-norsteroids like this compound starts from readily available aromatic A-ring steroids, such as estrone or its derivatives.[3] The central transformation in this strategy is the Birch reduction, which selectively reduces the aromatic ring.[8][9]

Pillar Reaction: The Birch Reduction

The Birch reduction is a dissolving metal reduction that converts aromatic rings into 1,4-cyclohexadienes.[8][9] In steroid synthesis, it is the cornerstone for converting estrogens into the 19-norandrogen series.[10]

-

Mechanism: The reaction employs an alkali metal (like lithium or sodium) dissolved in liquid ammonia with an alcohol as a proton source.[8] The metal donates an electron to the aromatic ring, forming a radical anion. This is then protonated by the alcohol, followed by a second electron transfer and a final protonation to yield the 1,4-diene.[9]

Caption: Synthesis from an aromatic A-ring precursor.

Subsequent Transformations

-

Hydrolysis: The immediate product of the Birch reduction of an estrone methyl ether is an enol ether. This intermediate is typically not isolated but is hydrolyzed under mild acidic conditions to unmask the ketone at the C3 position.

-

Conjugation and Oxidation: The hydrolysis initially yields a β,γ-unsaturated ketone (a Δ⁵⁽¹⁰⁾-3-keto steroid). This intermediate must be isomerized to the more stable α,β-unsaturated system. This isomerization often occurs concurrently with other steps or can be induced by acid or base. If the starting material had a hydroxyl group at C17 (e.g., estradiol), it must be oxidized to the ketone. The Oppenauer oxidation is an excellent choice for this step due to its mild conditions and high selectivity for secondary alcohols, preserving the sensitive dienone system from side reactions.[11][12][13]

-

Oppenauer Oxidation: This reaction uses an aluminum alkoxide (e.g., aluminum isopropoxide) to catalyze the transfer of a hydride from the steroid alcohol to a ketone acceptor, typically acetone.[11][12] Its equilibrium nature requires using a large excess of the ketone acceptor to drive the reaction to completion.[12] It is particularly useful in steroid chemistry for its ability to oxidize unsaturated alcohols without affecting the double bonds.[14]

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The three-step total synthesis from a δ-lactone offers a modern, concise, and efficient route, making it attractive for large-scale production due to its high overall yield and operational simplicity.[2][4] In contrast, the classic approach starting from aromatic A-ring steroids leverages the powerful and well-established Birch reduction, a testament to the enduring principles of steroid chemistry. This route provides access to the 19-nor series from abundant estrogenic precursors. The choice of pathway ultimately depends on factors such as starting material availability, scalability, and the specific requirements of the drug development program. Both routes underscore the elegance and versatility of organic synthesis in constructing complex and medicinally vital molecules.

References

-

The Oppenauer Oxidation - Organic Reactions. (n.d.). Retrieved from [Link]

-

Ma, X.-Y., Zhang, K., Liu, Y., Xu, J., Yang, Y.-Y., Liu, J., & Hu, X. (2019). A three-step synthesis of this compound. Canadian Journal of Chemistry, 97(3), 216-218. Retrieved from [Link]

-

Ma, X.-Y., Zhang, K., Liu, Y., Xu, J., Yang, Y.-Y., Liu, J., & Hu, X. (2018). A Three-Step Synthesis of this compound. Canadian Journal of Chemistry. Retrieved from [Link]

-

Oppenauer oxidation - Wikipedia. (n.d.). Retrieved from [Link]

-

Michel, F., Le-Huerou, Y., & Doris, E. (1998). Selective aromatization of the A ring of steroids through demethylation by an electrophilic ruthenium fragment. Journal of the Chemical Society, Chemical Communications, (2), 251-252. Retrieved from [Link]

-

Ma, X.-Y., Zhang, K., Liu, Y., Xu, J., Yang, Y.-Y., Liu, J., & Hu, X. (2018). A Three-Step Synthesis of this compound. TSpace. Retrieved from [Link]

-

Ma, X.-Y., et al. (2018). A three-step synthesis of this compound. ResearchGate. Retrieved from [Link]

-

G-C. S. & S. S. (2020). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society. Oxford Academic. Retrieved from [Link]

-

Birch Reduction Reaction | Mechanism, Examples and Applications | Regioselectivity. (2024). YouTube. Retrieved from [Link]

-

D. P. et al. (2021). Enzymatic Δ1-Dehydrogenation of 3-Ketosteroids—Reconciliation of Kinetic Isotope Effects with the Reaction Mechanism. ACS Catalysis. Retrieved from [Link]

-

Spiering, M. (2019). JBC: On the trail of steroid aromatase. American Society for Biochemistry and Molecular Biology. Retrieved from [Link]

-

D. P. et al. (2022). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. PMC - PubMed Central. Retrieved from [Link]

-

D. A. et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. PubMed. Retrieved from [Link]

-

4.7: Biosynthesis and Total Synthesis of Steroids. (2021). Chemistry LibreTexts. Retrieved from [Link]

- B. P. B. et al. (2011). US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials. Google Patents.

-

Spiering, M. (2019). On the trail of steroid aromatase: The work of Kenneth J. Ryan. PMC - NIH. Retrieved from [Link]

-

Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved from [Link]

-

Bull, J. R., & Tuinman, A. (1975). Synthesis of 9-methyl-19-norsteroids. Journal of the Chemical Society, Perkin Transactions 1, 729-735. Retrieved from [Link]

-

The Oppenauer Oxidation. (n.d.). ResearchGate. Retrieved from [Link]

-

Birch, A. J. (1992). Steroid Hormones and the Luftwaffe. A Venture Into Fundamental Strategic Research and Some of Its Consequences: The Birch Reduction Becomes a Birth Reduction. PubMed. Retrieved from [Link]

-

Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone. Journal of the American Chemical Society, 76(16), 4092-4094. Retrieved from [Link]

-

V. M. et al. (2024). Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application. PMC. Retrieved from [Link]

- K. K. et al. (1972). US3655649A - Process for the preparation of 19-norsteroids. Google Patents.

- S. S. et al. (2018). WO2018185783A1 - Novel process for preparation of 19-norsteroids. Google Patents.

-

D. A. et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. MDPI. Retrieved from [Link]

-

Sneeden, R. P. A., & Turner, R. B. (1955). Catalytic Dehydrogenation of Primary and Secondary Alcohols with Platinum and Oxygen: Selective Dehydrogenation in the Steroid Series. Journal of the American Chemical Society, 77(1), 190-191. Retrieved from [Link]

- Z. H. et al. (2010). CN101863947A - A kind of synthetic method of dienogest. Google Patents.

- T. K. et al. (1962). US3040037A - Process for the aromatization of ring a of steroid compounds. Google Patents.

- W. J. et al. (2011). CN101993468A - Synthesis method for improving dienogest. Google Patents.

- T. Y. et al. (2013). CN102964419A - Preparation method of compound dienogest. Google Patents.

- L. Y. et al. (2020). CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione. Google Patents.

-

W. Y. T. et al. (2024). Endogenous nature of this compound in entire male horses. PubMed. Retrieved from [Link]

-

Doping control of this compound in horses | Request PDF. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oppenauer Oxidation | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism of Estra-4,9-diene-3,17-dione

Executive Summary

Estra-4,9-diene-3,17-dione, commonly known as dienedione, is a synthetic 19-nortestosterone anabolic-androgenic steroid (AAS) that occupies a unique space in both pharmaceutical development and regulatory science.[1][2] As a "designer" steroid, it was developed to mimic the effects of potent AAS like trenbolone while potentially evading standard detection methods.[3][4] It also serves as a key intermediate in the synthesis of important pharmaceuticals, including mifepristone.[5][6] Understanding its metabolic fate is paramount for effective doping control, preclinical safety assessment, and comprehending its mechanism of action. Due to the ethical and safety challenges of conducting in vivo studies on uncharacterized compounds, in vitro models provide the foundational framework for this exploration.[4][7]

This technical guide provides a comprehensive overview of the in vitro metabolism of this compound. We will delve into its primary metabolic pathways, present detailed, field-proven protocols for conducting metabolism studies using human liver microsomes, and discuss the state-of-the-art analytical techniques required for metabolite identification. The narrative is structured to not only provide procedural steps but also to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach for researchers, scientists, and drug development professionals.

Part 1: Foundational Understanding of this compound

Chemical Identity and Structural Features

This compound is a steroid derivative characterized by a C18 backbone and ketone groups at the C3 and C17 positions. Its defining feature is the conjugated double bond system at Δ⁴ and Δ⁹, which influences its chemical reactivity and biological activity.[8]

| Property | Value |

| Systematic Name | (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

| Common Names | Dienedione, Estradienedione |

| CAS Number | 5173-46-6[5] |

| Molecular Formula | C₁₈H₂₂O₂[5] |

| Molecular Weight | 270.37 g/mol [5] |

The planar conformation imparted by the diene system is crucial for its interaction with steroid receptors. It is considered a prohormone, as its biological activity is significantly enhanced upon metabolic conversion.[1]

Context in Pharmacology and Regulation

Initially marketed as a bodybuilding supplement, this compound was often misrepresented as a prohormone to the veterinary steroid trenbolone.[1] While structurally similar, its primary active metabolite is dienolone, not trenbolone.[1] Its potent anabolic effects and potential for misuse led to its prohibition in human and equine sports by the World Anti-Doping Agency (WADA) and its classification as a Schedule III controlled substance in the United States.[3][5] Recent findings have also indicated that it can be produced endogenously in entire male horses, complicating doping control and necessitating the establishment of urinary thresholds.[5][9][10]

Part 2: The Imperative for In Vitro Metabolism Studies

The Rationale: Why In Vitro is the First Step

For "designer" steroids and other uncharacterized compounds, proceeding directly to in vivo human studies is ethically untenable due to unknown toxicological profiles.[7] In vitro systems offer a controlled, reproducible, and cost-effective environment to answer critical metabolic questions. They serve as the primary tool to:

-

Identify Major Metabolites: Knowledge of metabolites is essential for developing targeted analytical methods for doping control and for understanding the compound's active and inactive forms.[4][7]

-

Elucidate Metabolic Pathways: Mapping the biotransformation routes (e.g., oxidation, reduction, conjugation) provides insight into the enzymes responsible for clearance.

-

Assess Species Differences: Comparing metabolism across species (e.g., human, equine, canine) is crucial for both veterinary medicine and for selecting appropriate animal models for preclinical toxicology studies.[7]

Selecting the Right Toolkit: An Overview of In Vitro Systems

The choice of an in vitro system is dictated by the metabolic questions being asked. The most common systems are subcellular fractions derived from the liver, the primary site of drug metabolism.[11][12]

-

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum and are rich in Phase I (e.g., Cytochrome P450s - CYPs) and Phase II (e.g., UDP-glucuronosyltransferases - UGTs) enzymes.[11][13] They are the workhorse for studying CYP-mediated oxidation and UGT-mediated glucuronidation, making them the ideal starting point for this compound.

-

S9 Fraction: This is the 9,000g supernatant of a liver homogenate, containing both microsomes and the cytosol.[14] The inclusion of cytosolic enzymes makes the S9 fraction suitable for studying pathways that may occur outside the endoplasmic reticulum, such as those mediated by sulfotransferases or certain reductases.

-

Hepatocytes: As intact liver cells, primary hepatocytes offer the most physiologically relevant model, containing a full complement of metabolic enzymes, cofactors, and transporters.[13] However, they are more expensive and subject to greater donor variability, making microsomes a more practical choice for initial screening.

Part 3: The Metabolic Transformation of this compound

In vitro studies have revealed that this compound undergoes a series of predictable yet critical biotransformations.[7]

Phase I Metabolism: Bioactivation and Functionalization

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For this compound, these are the most significant initial steps.

-

17-Ketoreduction (The Major Pathway): The most prominent metabolic route across all species studied is the reduction of the C17-ketone to a hydroxyl group.[3][4][7] This reaction is a critical bioactivation step, converting the prohormone dienedione into its more potent metabolite, 17-hydroxy-estra-4,9-dien-3-one (dienolone) . The formation of isomers of this metabolite makes it the primary target for detecting abuse.[7]

-

Hydroxylation: Less significant, but still important, are hydroxylation reactions occurring at various positions on the steroid's carbon skeleton.[4][7] These reactions are primarily mediated by CYP enzymes and serve to further increase the compound's water solubility.

-

Combined Pathways: Metabolites resulting from both reduction and hydroxylation have also been detected, indicating a multi-step metabolic cascade.[7][9]

Phase II Metabolism: Preparing for Elimination

Phase II metabolism involves conjugating the parent drug or its Phase I metabolites with endogenous polar molecules to facilitate excretion.

-

Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the enol form of the C3-ketone, are susceptible to conjugation with glucuronic acid.[5][8][10] This process, catalyzed by UGTs, forms highly water-soluble glucuronide conjugates that can be readily eliminated in urine. In horses, dienedione-3-glucuronide is a major detected metabolite.[10]

Visualizing the Metabolic Cascade

The following diagram illustrates the primary metabolic pathways of this compound.

Caption: Primary Phase I and Phase II metabolic pathways of this compound.

Summary of Key Metabolites

The following table summarizes the key metabolites identified through in vitro studies.

| Metabolite ID | Proposed Structure | Metabolic Reaction(s) | Significance |

| M1a/M1b | Isomers of 17-hydroxy-estra-4,9-dien-3-one | 17-Ketoreduction | Major active metabolite; primary target for detection.[7][9] |

| M2a/M2b etc. | Hydroxylated dienedione | Hydroxylation | Minor Phase I metabolites.[7][9] |

| M3a/M3b etc. | Hydroxylated and reduced dienedione | Reduction & Hydroxylation | Further downstream metabolites.[7][9] |

| N/A | Dienedione-3-glucuronide | Glucuronidation | Major Phase II conjugate, especially in horses.[8][10] |

Part 4: A Framework for Experimental Investigation

The Self-Validating Workflow: A Pillar of Trustworthiness

A robust experimental design is inherently self-validating. This is achieved by including a comprehensive set of controls to ensure that the observed metabolic activity is genuine and not an artifact. Every experiment must include:

-

No-Cofactor Control: Incubations without NADPH (for CYPs) or UDPGA (for UGTs). The absence of metabolism confirms the cofactor-dependency of the reaction.

-

No-Enzyme Control: Incubations with heat-inactivated microsomes. This control accounts for any non-enzymatic degradation of the substrate.

-

Vehicle Control: Incubations containing only the vehicle (e.g., methanol, DMSO) used to dissolve the substrate, to ensure it has no effect on enzyme activity.

-

Positive Control: A well-characterized substrate for the enzyme system (e.g., testosterone for CYPs) should be run in parallel to confirm the viability and activity of the microsomal batch.

Protocol 1: Metabolite Profiling in Human Liver Microsomes (HLM)

Objective: To generate, detect, and provisionally identify the Phase I and Phase II metabolites of this compound.

Materials:

-

This compound (substrate)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN) with 1% formic acid (Termination/Extraction Solvent)

-

96-well incubation plate and thermal cycler/shaking water bath

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5-1.0 mg/mL. Prepare substrate stock solution in a suitable organic solvent (e.g., methanol).

-

Incubation Setup: In the 96-well plate, add the HLM/buffer mix. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiating the Reaction:

-

For Phase I , add the NADPH regenerating system to start the reaction.

-

For Phase I + II , add both the NADPH system and UDPGA (with MgCl₂ as a cofactor for UGTs).

-

Finally, add the substrate (e.g., to a final concentration of 1-10 µM).

-

-

Incubation: Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN with 1% formic acid. This precipitates the microsomal proteins and quenches enzymatic activity.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

Workflow Diagram: From Incubation to Analysis

Caption: A streamlined workflow for in vitro metabolite identification experiments.

Part 5: Advanced Analytical Characterization

Identifying metabolites in a complex biological matrix requires powerful analytical techniques that provide both high sensitivity and structural information.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for steroid metabolite analysis.[15][16][17]

-

Rationale: Its strength lies in its ability to physically separate metabolites (and their isomers) via liquid chromatography and then detect and identify them with high specificity and sensitivity using mass spectrometry. High-resolution mass spectrometers (HRMS), such as Orbitrap or TOF analyzers, are particularly powerful as they can determine the elemental composition of metabolites from their accurate mass, providing a high degree of confidence in identification.[7][15]

-

Execution:

-

Chromatography: A C18 reverse-phase column is typically used to separate the nonpolar steroid metabolites based on their hydrophobicity.

-

Full Scan MS: The instrument first scans a wide mass range to detect all ions present in the sample. Metabolites are identified by searching for their predicted exact masses (e.g., parent +16 for hydroxylation, parent +2 for reduction).

-

Tandem MS (MS/MS): The mass spectrometer then isolates an ion of interest (a "precursor" ion) and fragments it. The resulting fragmentation pattern ("product" ions) provides a structural fingerprint that can be used to confirm the metabolite's identity and locate the site of metabolic modification.

-

A Complementary Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for steroid analysis, though it is often more labor-intensive than LC-MS.[7][15]

-

Rationale: GC offers excellent chromatographic resolution. However, steroids are not sufficiently volatile for GC analysis and must first be chemically modified through derivatization.

-

The Necessity of Derivatization: The most common approach is a two-step process:

-

Methoxyamination: Protects ketone groups from enolization.

-

Silylation (e.g., using MSTFA): Replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. This process allows the steroid metabolites to be analyzed by GC-MS, providing complementary fragmentation data to LC-MS/MS.[7]

-

Part 6: Conclusion and Future Perspectives

The in vitro metabolism of this compound is characterized by a primary bioactivation pathway—17-ketoreduction to the active metabolite dienolone—and several minor hydroxylation and conjugation pathways.[4][7] The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to investigate these transformations with high scientific integrity.

Future work in this area should focus on:

-

Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to pinpoint which specific isoforms (e.g., CYP3A4, CYP2C19) are responsible for the observed hydroxylations.[18]

-

Enzyme Kinetics: Determining kinetic parameters (Kₘ and Vₘₐₓ) to understand the efficiency of the key metabolic reactions.

-

In Vivo Correlation: Comparing the metabolite profiles generated in vitro with those found in authentic urine or plasma samples to validate the model and improve its predictive power for real-world applications in anti-doping and clinical toxicology.

By systematically applying these advanced methodologies, the scientific community can continue to unravel the complex biotransformation of novel compounds, ensuring greater safety in drug development and fairness in sport.

References

-

Scarth, J., Clarke, A., Teale, P., & Pearce, C. (2010). Comparative in vitro metabolism of the 'designer' steroid this compound between the equine, canine and human: Identification of target metabolites for use in sports doping control. Steroids, 75(8-9), 643-652. [Link]

-

Evrard, C., & Lambert, D. M. (1988). In vitro metabolism of trenbolone: study of the formation of covalently bound residues. Food Additives and Contaminants, 5(1), 59-65. [Link]

-

Guedes, S., Vitorino, R., & Amado, F. (2011). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. Current Drug Metabolism, 12(6), 573-590. [Link]

-

Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

-

Kuuranne, T., Leinonen, A., Thevis, M., Schänzer, W., & Kostiainen, R. (2006). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. In Recent Advances In Doping Analysis (14). Sport und Buch Strauß. [Link]

-

Prakash, C., & Hollenberg, P. F. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology, vol. 283. Humana Press. [Link]

-

Advisory Council on the Misuse of Drugs. (2016). Advice on this compound. GOV.UK. [Link]

-

Scarth, J., et al. (2010). Comparative in vitro metabolism of the 'designer' steroid this compound between the equine, canine and human: Identification of target metabolites for use in sports doping control. ResearchGate. [Link]

-

Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism and Pharmacokinetic Studies. IntechOpen. [Link]

-

Yuan, T., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(5), 783-793. [Link]

-

Ma, X. Y., et al. (2019). A Three-Step Synthesis of this compound. Canadian Journal of Chemistry, 97(3), 224-227. [Link]

-

Knights, K., Stresser, D., Miners, J., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1). [Link]

-

Ho, E. N. M., et al. (2024). Doping control of this compound in horses. Drug Testing and Analysis. [Link]

-

Pozo, O. J., et al. (2018). Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis. Frontiers in Chemistry, 6, 553. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

-

Wikipedia. (n.d.). Dienedione. Retrieved from [Link]

-

Ho, E. N. M., et al. (2024). Endogenous nature of this compound in entire male horses. Drug Testing and Analysis, 16(6), 666-674. [Link]

-

Parr, M. K., et al. (2014). Unexpected contribution of cytochrome P450 enzymes CYP11B2 and CYP21, as well as CYP3A4 in xenobiotic androgen elimination - Insights from metandienone metabolism. Toxicology Letters, 229, S156. [Link]

-

Rabe, T., et al. (2012). The pharmacology of dienogest. Gynecological Endocrinology, 28 Suppl 2, 1-13. [Link]

Sources

- 1. Dienedione - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Comparative in vitro metabolism of the 'designer' steroid this compound between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound (EVT-340244) | 5173-46-6 [evitachem.com]

- 9. Doping control of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.polyu.edu.hk [research.polyu.edu.hk]

- 11. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 12. researchgate.net [researchgate.net]

- 13. dls.com [dls.com]

- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Estra-4,9-diene-3,17-dione

Introduction: A Tale of a Designer Steroid

Estra-4,9-diene-3,17-dione, commonly known in athletic and bodybuilding communities as dienedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone family.[1][2] Unlike pharmaceuticals that undergo rigorous clinical trials, dienedione was never medically approved for therapeutic use.[1] Instead, it emerged in the early 2000s on the dietary supplement market as a "prohormone," a chemical precursor that converts to an active steroid within the body.[1][2][3] Its primary active metabolite is dienolone (17β-hydroxy-estra-4,9-dien-3-one), a compound structurally similar to the potent AAS trenbolone, though lacking its C11 double bond.[1][4]

Due to its identity as an unapproved new drug and its potential for performance enhancement, this compound was classified as a Schedule III controlled substance in the United States in 2010.[1] Consequently, a comprehensive understanding of its pharmacokinetic profile is not derived from traditional drug development studies but rather from the meticulous work of anti-doping laboratories and forensic toxicology. This guide will synthesize the available scientific evidence, primarily from in vitro studies and doping control analyses, to provide a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Metabolism: The Central Focus of Dienedione Research

The biotransformation of this compound is the most extensively studied aspect of its pharmacokinetics, as the identification of its metabolites is crucial for detecting its use in athletes.[5][6] The metabolic pathways primarily involve reduction and hydroxylation reactions.[6][7][8]

Primary Metabolic Pathway: Conversion to Dienolone

The principal metabolic fate of this compound is its conversion to the active metabolite, dienolone.[2][3][9] This occurs through the reduction of the 17-keto group to a 17β-hydroxyl group, a reaction likely catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD).[3] Dienolone itself possesses anabolic and androgenic properties and is the primary mediator of this compound's effects.[9][10]

Caption: Primary metabolic conversion of this compound.

Secondary Metabolic Pathways

In addition to the formation of dienolone, further metabolism of both the parent compound and its primary metabolite occurs. In vitro studies using human, equine, and canine liver preparations have identified several other metabolic routes:[6]

-

Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions.

-

Reduction: Further reduction of the dienolone metabolite can occur.

-

Conjugation: To facilitate excretion, dienedione and its metabolites can be conjugated with glucuronic acid.[2][11] In equine studies, dienedione is found predominantly in urine as glucuronide conjugates, with glucuronidation thought to occur at the 3-enol position.[12][13]

A comparative in vitro study highlighted species-specific differences in metabolism. While the formation of an isomer of 17-hydroxy-estra-4,9-dien-3-one was the major metabolic pathway across humans, equines, and canines, reductive metabolism was less significant in canines.[6] Equine metabolism was unique in producing a di-reduced metabolite.[6]

| Metabolite | Metabolic Transformation | Significance |

| 17-hydroxy-estra-4,9-dien-3-one (Dienolone) | Reduction of the 17-keto group | Primary active metabolite |

| Hydroxylated dienedione derivatives | Hydroxylation of the parent compound | Minor metabolites |

| Hydroxylated and reduced dienedione derivatives | Hydroxylation and reduction of the parent compound and its metabolites | Minor metabolites; some may have longer detection windows in doping control |

| Dienedione-3-glucuronide | Glucuronidation at the 3-enol position | Major form of excretion in urine (observed in horses) |

Bioavailability and Absorption

This compound is known to be orally active.[1] However, a specific oral bioavailability percentage in humans has not been formally determined through clinical pharmacokinetic studies. Anecdotal evidence from the bodybuilding community suggests that its oral bioavailability may be poor, which has led to the development of transdermal delivery systems for related compounds.[14]

After oral administration of anabolic steroids, a rapid increase in blood concentration is generally observed within a few hours.[15] It can be inferred that this compound follows a similar pattern of absorption from the gastrointestinal tract.

Distribution

Specific data on the volume of distribution and plasma protein binding of this compound in humans are not available. As a lipophilic steroid hormone, it is expected to be widely distributed throughout the body and to bind to plasma proteins such as albumin.

Excretion

The excretion of this compound and its metabolites primarily occurs via the urine.[15][16] Doping control studies focus on the detection of its metabolites in urine as evidence of its administration.[7][8][16] In equine studies, hydroxylated metabolites of dienedione could be detected in urine for up to 2-5 days and in plasma for 0.4-4 days after administration.[7][8] This suggests a relatively rapid clearance from the body. The metabolites are often excreted as glucuronide conjugates to increase their water solubility.[2][12][13]

Experimental Protocols: A Focus on Analytical Detection

Given the absence of formal clinical trials, the most relevant experimental protocols for this compound are those developed for its detection in biological matrices for doping control purposes. These methods are designed for high sensitivity and specificity.

Protocol for Quantification of Dienedione Metabolites in Plasma/Urine

This protocol outlines a general workflow for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique in bioanalysis.

1. Sample Preparation:

-

Objective: To extract the analytes from the biological matrix and remove interfering substances.

-

Procedure:

-

To a 1 mL aliquot of plasma or urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Perform enzymatic hydrolysis with β-glucuronidase to cleave any glucuronide conjugates.

-

Conduct liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.

-

LLE: Use an organic solvent like methyl tert-butyl ether (MTBE) to extract the analytes.

-

SPE: Use a cartridge that retains the analytes, which are then eluted with a suitable solvent.

-

-